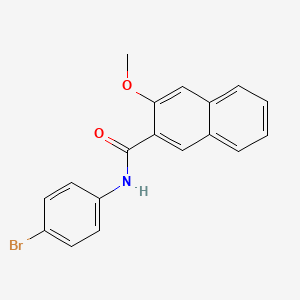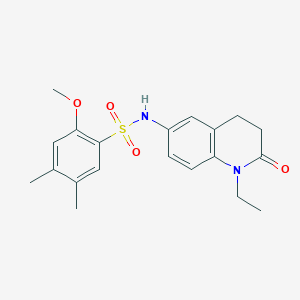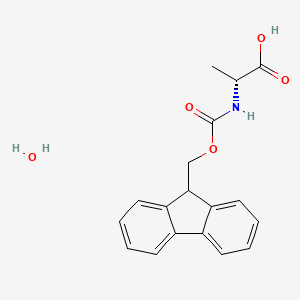
N-cyclopentyl-2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H35N3O3S and its molecular weight is 505.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
N-cyclopentyl-2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is involved in the synthesis of novel derivatives that are significant in scientific research. The process involves the creation of functionally-substituted tetrahydroisoquinolines, which are employed in preparing derivatives with specific substituents, indicating the compound's versatility in synthesizing complex molecules with potential applications in medicinal chemistry and material science (Aghekyan et al., 2009).
Antimicrobial and Antitubercular Activity
The compound's derivatives exhibit significant biological activity, particularly in antimicrobial and antitubercular studies. For instance, derivatives have been synthesized and evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis, which points towards potential therapeutic applications in combating tuberculosis (Marvadi et al., 2020). Additionally, antimicrobial studies of fluoroquinolone-based 4-thiazolidinones derived from the compound have shown significant antifungal and antibacterial activities, underscoring its potential in developing new antimicrobial agents (Patel & Patel, 2010).
Photophysical and Electrochemical Properties
Derivatives of this compound have been explored for their photophysical and electrochemical properties, which are crucial in the development of dye-sensitized solar cells (DSSCs). The investigation into carboxylated cyanine dyes, for instance, demonstrates the compound's derivatives' role in improving photoelectric conversion efficiency in DSSCs, highlighting its potential in renewable energy technologies (Wu et al., 2009).
Chemical Synthesis and Cyclization Studies
The compound is pivotal in chemical synthesis and cyclization studies, offering insights into the synthesis of isoquinoline derivatives through methods such as Pummerer-type cyclization. These studies not only expand the chemical repertoire of quinazoline derivatives but also provide foundational knowledge for further pharmacological and material science research (Saitoh et al., 2001).
Propiedades
IUPAC Name |
N-cyclopentyl-2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O3S/c1-18(2)13-14-32-28(35)23-12-11-21(27(34)30-22-7-5-6-8-22)16-25(23)31-29(32)36-17-26(33)24-15-19(3)9-10-20(24)4/h9-12,15-16,18,22H,5-8,13-14,17H2,1-4H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODFWWHJGWRRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2977509.png)






![2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine](/img/structure/B2977517.png)
![4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2977519.png)
![6-Cyclopropyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2977520.png)
![(1H-indol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2977521.png)



